

An In-Depth Technical Guide to the Spectroscopic Data of 2,5-Dimethylbenzothiazole

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Compound of Interest

Compound Name: **2,5-Dimethylbenzothiazole**

Cat. No.: **B1585210**

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For Researchers, Scientists, and Drug Development Professionals

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This guide provides a comprehensive analysis of the spectroscopic data for **2,5-Dimethylbenzothiazole**, a heterocyclic compound of interest in various research and development fields. As a Senior Application Scientist, the following sections are designed to offer not just raw data, but also expert insights into the interpretation and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific molecule.

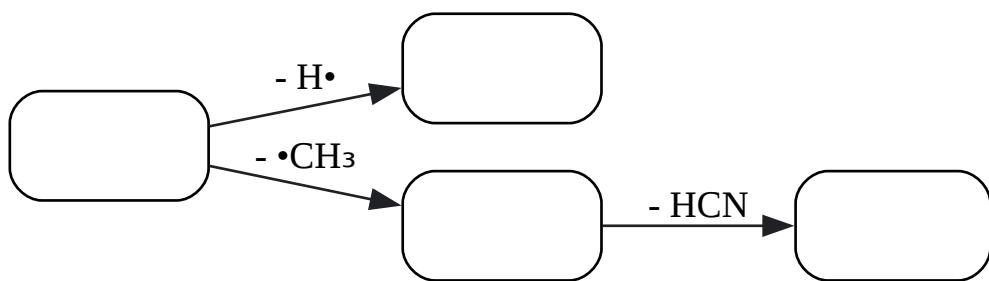
Introduction to 2,5-Dimethylbenzothiazole and its Spectroscopic Characterization

2,5-Dimethylbenzothiazole (C_9H_9NS , CAS No: 95-26-1) is a substituted benzothiazole derivative.^[1] The benzothiazole moiety is a crucial pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities.^{[2][3][4]} Accurate and unambiguous characterization of such molecules is paramount in drug discovery and development to ensure identity, purity, and structural integrity. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will delve into the 1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry data of **2,5-Dimethylbenzothiazole**.

Dimethylbenzothiazole, offering a detailed interpretation grounded in established scientific principles.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for the correct assignment of spectroscopic signals. The structure of **2,5-Dimethylbenzothiazole** with the conventional numbering system used for spectral interpretation is presented below.



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